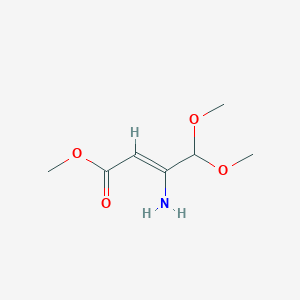

Methyl 3-amino-4,4-dimethoxycrotonate

Description

Methyl 3-amino-4,4-dimethoxycrotonate (CAS: 85396-57-2; C₇H₁₅NO₄) is a crotonate derivative featuring an amino group at the C3 position and two methoxy substituents at the C4 position. This compound is primarily recognized as a key intermediate in the synthesis of nilvadipine, a calcium channel blocker used to treat hypertension . Its structural uniqueness lies in the electron-donating methoxy groups and the nucleophilic amino group, which influence its reactivity in cyclization and condensation reactions critical to pharmaceutical manufacturing.

Properties

IUPAC Name |

methyl (Z)-3-amino-4,4-dimethoxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-10-6(9)4-5(8)7(11-2)12-3/h4,7H,8H2,1-3H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAHQPXNVPJMRO-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=CC(=O)OC)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(/C(=C/C(=O)OC)/N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4,4-dimethoxycrotonate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with ammonia, followed by methoxylation. The reaction typically proceeds under mild conditions, with the use of methanol as a solvent and a catalyst such as sodium methoxide to facilitate the methoxylation process .

Industrial Production Methods

In an industrial setting, the production of methyl 3-amino-4,4-dimethoxycrotonate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,4-dimethoxycrotonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, amines, or alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Methyl 3-amino-4,4-dimethoxycrotonate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 3-amino-4,4-dimethoxycrotonate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Ethyl 4,4,4-Trifluorocrotonate (CAS: 372-29-2; C₆H₇F₃O₂)

- Structural Differences: Replaces the amino and dimethoxy groups of the target compound with a trifluoromethyl group and an ethyl ester.

- Reactivity: The trifluoromethyl group is strongly electron-withdrawing, reducing nucleophilicity compared to the amino-methoxy analog. This enhances stability under acidic conditions but limits participation in nucleophilic substitutions.

- Applications : Used in agrochemicals and materials science due to fluorine’s resistance to metabolic degradation .

Ethyl 3-Amino-4,4,4-Trifluorocrotonate (CAS: 13893-53-3; C₆H₈F₃NO₂)

- Structural Differences: Retains the amino group but substitutes dimethoxy with a trifluoromethyl group.

- Reactivity: The amino group allows for nucleophilic reactions, while the trifluoromethyl group increases lipophilicity, enhancing membrane permeability in drug candidates.

- Applications : Investigated in fluorinated pharmaceutical intermediates, particularly for CNS-targeting drugs .

Ethyl 3-Amino-4-(2-phthalimidoethoxy)crotonate (CAS: 265136-65-0; C₁₆H₁₈N₂O₅)

- Structural Differences : Features a bulky phthalimidoethoxy group at C4, replacing the dimethoxy substituents.

- Reactivity : The phthalimido group acts as a protective moiety for amines, enabling selective deprotection in multi-step syntheses.

- Applications : Employed in peptide mimetics and complex heterocycle syntheses .

p-Tolyl 3-Methylcrotonate (CAS: 24700-20-7; C₁₂H₁₄O₂)

- Structural Differences: Aromatic p-tolyl ester replaces the methyl ester, with a methyl group at C3 instead of an amino group.

- Reactivity : The aromatic ester enhances UV stability, while the methyl group provides steric hindrance, limiting rotational freedom.

- Applications : Utilized in polymer cross-linking agents and fragrance formulations .

Research Findings and Trends

- Pharmaceutical Utility: Methyl 3-amino-4,4-dimethoxycrotonate’s electron-rich structure facilitates its role in dihydropyridine syntheses (e.g., nilvadipine), whereas trifluorinated analogs are prioritized for CNS drugs due to enhanced blood-brain barrier penetration .

- Synthetic Challenges : The dimethoxy group in the target compound improves solubility in polar solvents compared to trifluorinated derivatives, which often require phase-transfer catalysts .

- Thermal Stability : Fluorinated crotonates exhibit higher thermal stability (>200°C) versus methoxy variants (~150°C), making them suitable for high-temperature reactions .

Biological Activity

Methyl 3-amino-4,4-dimethoxycrotonate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme activation. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

Methyl 3-amino-4,4-dimethoxycrotonate is characterized by its unique structure, which includes an amino group and two methoxy groups attached to a crotonate backbone. Its molecular formula is , and it exhibits properties that make it a candidate for further pharmacological exploration.

Recent studies have highlighted the role of methyl 3-amino-4,4-dimethoxycrotonate in activating specific signaling pathways associated with cancer cell proliferation and survival. The compound has been shown to selectively activate SHP1 (Src homology region 2 domain-containing phosphatase-1), which plays a crucial role in dephosphorylating various signaling molecules involved in tumor growth and metastasis.

Table 1: Biological Activity Summary

| Compound | EC50 (μM) | IC50 (μM) | Target | Effect |

|---|---|---|---|---|

| Methyl 3-amino-4,4-dimethoxycrotonate | 1.54-2.10 | 1.65-5.51 | SHP1 | Activator; anti-tumor |

| 5az-ba | 1.54-2.10 | 1.65-5.51 | SHP1 | Potent cellular efficacy |

The activation of SHP1 leads to the dephosphorylation of signaling components such as STAT3 and ERK, resulting in decreased cancer cell proliferation and enhanced apoptosis .

Anti-Tumor Effects

The anti-tumor properties of methyl 3-amino-4,4-dimethoxycrotonate have been demonstrated in various cancer cell lines, including leukemia and lung cancer cells. The compound exhibits low micromolar IC50 values, indicating potent anti-cancer activity. The proposed mechanism involves the stabilization of the active conformation of SHP1 through allosteric binding, enhancing its efficacy as a therapeutic agent .

Case Studies

Several case studies have investigated the biological effects of methyl 3-amino-4,4-dimethoxycrotonate:

- Leukemia Cell Lines : In vitro studies showed significant reductions in cell viability at concentrations as low as 1.65 μM, highlighting its potential as a chemotherapeutic agent.

- Lung Cancer Models : Similar results were observed in lung cancer models, where the compound demonstrated IC50 values ranging from 5.51 μM, suggesting effective inhibition of tumor growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the C-3 position significantly influence biological activity. Compounds with hydrophilic amino or extended hydroxyl groups at this position exhibited enhanced efficacy compared to their alkylamino counterparts .

Table 2: Structure-Activity Relationship Findings

| Modification Type | Activity Level |

|---|---|

| C-3 Hydrophilic Amino | High |

| C-3 Alkylamino | Low |

| C-24 Terminal Modifications | Variable |

These findings suggest that further optimization of the compound's structure could lead to improved therapeutic agents with higher potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.